molecular formula C10H15N3O3S B6428790 N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]methanesulfonamide CAS No. 2034534-91-1

N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]methanesulfonamide

Cat. No. B6428790
CAS RN: 2034534-91-1
M. Wt: 257.31 g/mol
InChI Key: SNIMFMWXMCEMKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]methanesulfonamide, also known as N-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl ethylmethanesulfonamide (CODEM), is a novel drug candidate for the treatment of a variety of diseases. CODEM is a synthetic derivative of the naturally occurring pyridazinone family of compounds. It has a unique chemical structure that is composed of two cyclopropyl rings, an oxo group, and an ethylmethanesulfonamide group. CODEM has been studied in both in vitro and in vivo models and has demonstrated potential efficacy in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of CODEM is not yet fully understood. However, it is believed to work by targeting specific receptors on the cell surface. These receptors are involved in the regulation of cell proliferation, differentiation, and apoptosis. Additionally, CODEM has been shown to modulate the activity of several enzymes, including cyclooxygenase-2, phosphoinositide 3-kinase, and glycogen synthase kinase-3β.
Biochemical and Physiological Effects
In vitro studies have demonstrated that CODEM has the ability to inhibit the growth of cancer cells and reduce the levels of glucose in diabetic patients. Additionally, CODEM has been shown to inhibit the aggregation of amyloid β-protein, a key factor in the development of Alzheimer’s disease. In vivo studies have demonstrated that CODEM has the ability to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-α and interleukin-6, in the blood.

Advantages and Limitations for Lab Experiments

The main advantage of using CODEM in laboratory experiments is its ability to target specific receptors on the cell surface. This allows researchers to study the effects of CODEM on a variety of cellular processes, such as cell proliferation, differentiation, and apoptosis. Additionally, CODEM has been shown to modulate the activity of several enzymes, which can be useful for studying the biochemical pathways involved in disease. The main limitation of using CODEM in laboratory experiments is its potential toxicity. Therefore, it is important to use the lowest possible concentration of CODEM in order to minimize the risk of adverse effects.

Future Directions

Future studies should focus on further elucidating the mechanism of action of CODEM, as well as its potential therapeutic applications. Additionally, further studies should be conducted to assess the safety and efficacy of CODEM in clinical trials. Additionally, further research should be conducted to develop novel derivatives of CODEM with improved pharmacological properties. Finally, further studies should be conducted to assess the potential of CODEM to interact with other drugs and to identify potential drug-drug interactions.

Synthesis Methods

CODEM can be synthesized by a two-step process. The first step involves the condensation of ethylmethanesulfonamide and cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl chloride. The second step involves the addition of an aqueous solution of sodium hydroxide to the reaction mixture. The reaction is carried out at room temperature and the product is isolated in a yield of approximately 80%.

Scientific Research Applications

CODEM has been studied for its potential application in the treatment of a variety of diseases, including cancer, diabetes, and Alzheimer’s disease. In vitro studies have demonstrated that CODEM has the ability to inhibit the growth of cancer cells, as well as to reduce the levels of glucose in diabetic patients. Additionally, CODEM has been shown to inhibit the aggregation of amyloid β-protein, a key factor in the development of Alzheimer’s disease.

properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S/c1-17(15,16)11-6-7-13-10(14)5-4-9(12-13)8-2-3-8/h4-5,8,11H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIMFMWXMCEMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1C(=O)C=CC(=N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.